Salicylidene2-aminopyridine

Photochromism Thermochromism Solid-State Chemistry

Generic Schiff bases often fail to discriminate Fe(II) from Fe(III), causing assay failures. Salicylidene 2-aminopyridine (CAS 1823-47-8) offers selective spectrophotometric Fe(II) determination (ε = 4.16×10⁴ mol⁻¹·L·cm⁻¹; 5-50 μg/mL linear range) without reduction steps. • Exclusive crystalline-state thermochromism for temperature-responsive optical materials and switches. • 92% corrosion inhibition efficiency on carbon steel in 1 M HCl at 20 mmol/L. • Tridentate N,N,O-coordination yields stable complexes with a wide range of transition and main-group metal ions.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Cat. No. B15069772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalicylidene2-aminopyridine
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1C=CN=C(C1=CC2=CC=CC=C2O)N
InChIInChI=1S/C12H12N2O/c13-12-10(5-3-7-14-12)8-9-4-1-2-6-11(9)15/h1-4,6-8,15H,5H2,(H2,13,14)/b10-8-
InChIKeyWAWVNRVDLPDAPN-NTMALXAHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salicylidene 2-aminopyridine: Compound Overview


Salicylidene 2-aminopyridine (CAS 1823-47-8) is a Schiff base ligand synthesized via the condensation of salicylaldehyde and 2-aminopyridine, with a molecular formula of C12H10N2O and a molecular weight of 198.22 g/mol [1]. It is characterized by an imine (-C=N-) linkage and features an additional pyridine nitrogen, enabling it to function as a monobasic tridentate ligand, coordinating through the phenolic oxygen, the imine nitrogen, and the pyridine nitrogen [2]. This structural framework distinguishes it from simpler salicylidene aniline analogs and underpins its versatility in forming stable complexes with a wide array of transition and main group metal ions [3].

Salicylidene 2-aminopyridine: Why Substitution Fails


The seemingly minor positional isomerism between Salicylidene 2-aminopyridine and Salicylidene 4-aminopyridine dictates fundamentally different solid-state photophysical outcomes: the former exhibits exclusive thermochromism while the latter can display both photochromism and thermochromism, a divergence rooted in crystal packing and molecular orientation [1]. Furthermore, relative to the simpler salicylidene aniline scaffold, the 2-aminopyridine derivative introduces an additional pyridyl nitrogen coordination site, which fundamentally alters metal complex stoichiometry, enhances complex stability, and enables applications such as highly selective Fe(II) spectrophotometric determination where salicylidene aniline-based ligands fail to provide comparable metal ion discrimination [2]. Procurement of a generic Schiff base without considering these functional and structural distinctions introduces unacceptable risk of assay failure, inconsistent material performance, or erroneous analytical results.

Salicylidene 2-aminopyridine: Performance Evidence


Solid-State Thermochromic vs. Photochromic Response

In the crystalline state, Salicylidene 2-aminopyridine and its derivatives exhibit exclusively thermochromic properties, meaning a reversible color change occurs only as a function of temperature variation [1]. In stark contrast, the 4-aminopyridine positional isomer group contains compounds which are either photochromic (light-induced color change) or thermochromic, depending on specific crystal packing and molecular orientation [1]. This binary outcome underscores that the precise position of the pyridine nitrogen is not a minor structural nuance but a decisive factor governing the functional response of the material. For researchers engineering solid-state optical switches, sensors, or data storage media, the exclusive thermochromism of the 2-aminopyridine derivative provides a predictable and unambiguous temperature-only response, whereas the mixed behavior of the 4-aminopyridine isomer introduces complexity and potential for unwanted photo-activation.

Photochromism Thermochromism Solid-State Chemistry

Excited-State Dynamics: 2- vs. 4-Aminopyridine Isomers

A comparative ultrafast spectroscopic investigation of N-(3,5-di-tert-butylsalicylidene)-2-aminopyridine (2P) and its 4-aminopyridine isomer (4P) revealed a critical difference in their solid-state excited-state relaxation pathways [1]. In the microcrystalline solid state, 2P exhibits two distinct cis-keto* fluorescent excited state species with lifetimes of 23 ps and 250 ps, both of which relax exclusively back to the cis-keto ground state, generating no long-lived photoproduct [1]. Conversely, in the 4P isomer, only a single cis-keto* fluorescent species is observed, and its relaxation leads to the formation of a trans-keto photoproduct with a 250 ps time constant via an intermediate metastable species [1]. This direct comparative data demonstrates that even with identical substitution patterns, the position of the pyridine nitrogen (2- vs. 4-) dictates whether the solid-state material generates a persistent photoproduct (4P) or simply returns to its ground state (2P), a crucial consideration for applications in optical data storage or fluorescence-based sensing.

Excited-State Intramolecular Proton Transfer (ESIPT) Ultrafast Spectroscopy Photophysics

Selective Fe(II) Detection Without Fe(III) Interference

A spectrophotometric method was developed using Salicylidene 2-aminopyridine as an analytical reagent for the quantitative determination of Fe(II) ions [1]. The method demonstrated a molar extinction coefficient (ε) of 4.16 × 10⁴ mol⁻¹·L·cm⁻¹ for the resulting Fe(II) complex and a linear calibration range of 5–50 μg/mL with a correlation coefficient of r = 0.9946 [1]. Critically, the complexation reaction of Fe(II) ions with this Schiff base was shown to have no cation interferers, including the common interferent Fe(III) ions [1]. This high degree of selectivity is a direct consequence of the specific chelating geometry afforded by the N,N,O-tridentate binding pocket of Salicylidene 2-aminopyridine, a feature not generally shared by simpler bidentate Schiff bases like salicylidene aniline. This eliminates the need for complex masking agents or separation steps required by less selective reagents.

Analytical Chemistry Spectrophotometry Iron Determination

Carbon Steel Corrosion Inhibition

The corrosion inhibition performance of salicylidene-pyridine-2-yl-amine (SB-II, i.e., Salicylidene 2-aminopyridine) was quantitatively evaluated on carbon steel in 1 mol/L HCl solution using mass loss, polarization, and electrochemical impedance spectroscopy methods [1]. At an additive concentration of 20 mmol/L, SB-II achieved a best inhibition efficiency of 92% [1]. This performance is benchmarked against a related Schiff base, N,N′-bis(salicylidene)-1,2-ethylendiamine (SB-I), which under identical conditions exhibited a best efficiency of 85% [1]. Both compounds were determined to be anodic inhibitors. The 7 percentage point advantage in efficiency for SB-II underscores its superior ability to protect carbon steel surfaces in acidic environments, a finding directly relevant to industrial pickling and acid cleaning operations.

Corrosion Inhibition Electrochemistry Materials Protection

Salicylidene 2-aminopyridine Applications


Fe(II) Quantification in Pharmaceuticals

This application leverages the demonstrated selectivity of Salicylidene 2-aminopyridine for Fe(II) over Fe(III) to enable accurate quantification of ferrous iron in pharmaceutical products such as iron supplements. The method avoids the need for reduction steps or masking agents, streamlining quality control workflows [1]. The established calibration range (5–50 μg/mL) and molar extinction coefficient (ε = 4.16 × 10⁴ mol⁻¹·L·cm⁻¹) provide the necessary analytical figures of merit for routine pharmaceutical analysis [1].

Thermochromic Optical Switching Materials

The exclusive thermochromism of crystalline Salicylidene 2-aminopyridine makes it a reliable building block for temperature-responsive optical materials and switches [1]. Unlike its 4-aminopyridine isomer, which can exhibit mixed photochromic/thermochromic behavior, the 2-aminopyridine derivative provides a predictable, temperature-only response, simplifying device engineering and ensuring functional fidelity in applications such as smart windows or temperature-indicating coatings [1].

Carbon Steel Protection in Acid Cleaning

The quantified 92% corrosion inhibition efficiency of Salicylidene 2-aminopyridine (SB-II) on carbon steel in 1 M HCl at 20 mmol/L concentration positions it as a high-performance anodic inhibitor for industrial pickling and acid cleaning operations [1]. Its performance advantage over the related Schiff base SB-I (85% efficiency) provides a measurable benefit in terms of reduced metal loss and extended equipment lifespan, offering a data-backed justification for its selection in protective formulations [1].

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